(Z)-2-(5-((3-(benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid
CAS No.: 956193-91-2
Cat. No.: VC4621438
Molecular Formula: C23H15N3O4S2
Molecular Weight: 461.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 956193-91-2 |
|---|---|
| Molecular Formula | C23H15N3O4S2 |
| Molecular Weight | 461.51 |
| IUPAC Name | 2-[(5Z)-5-[[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid |
| Standard InChI | InChI=1S/C23H15N3O4S2/c27-20(28)13-25-22(29)19(32-23(25)31)11-15-12-26(16-7-2-1-3-8-16)24-21(15)18-10-14-6-4-5-9-17(14)30-18/h1-12H,13H2,(H,27,28)/b19-11- |
| Standard InChI Key | ALOGGYZHEGISPI-ODLFYWEKSA-N |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=C5C(=O)N(C(=S)S5)CC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
The compound belongs to the rhodanine family, characterized by a thiazolidinone ring with a ketone and thione group at positions 4 and 2, respectively. Its molecular formula is C23H15N3O4S2, with a molar mass of 485.51 g/mol . The SMILES notation (C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O) reveals a Z-configuration at the methylidene double bond linking the pyrazole and thiazolidinone rings .
Table 1: Key Structural Descriptors
| Property | Value/Identifier |
|---|---|
| Molecular Formula | C23H15N3O4S2 |
| SMILES | C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C\5/C(=O)N(C(=S)S5)CC(=O)O |
| InChI Key | ALOGGYZHEGISPI-ODLFYWEKSA-N |
| CAS Registry | 2143575 (PubChem CID) |
The benzofuran moiety (C21–C28, O3) and pyrazole ring (C18–C20, N3, N4) contribute to planar regions critical for π-π stacking interactions in biological targets . X-ray diffraction confirms a twisted conformation between the thiazolidinone core and peripheral aromatic groups, with dihedral angles of 10.0°–61.2° .
Synthesis and Characterization
Synthetic Route
The compound is synthesized via a Knoevenagel condensation between 3-(benzofuran-2-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde and 2-thioxo-4-thiazolidinone acetic acid derivatives. Piperidine-catalyzed reflux in anhydrous ethanol (4 h, 82% yield) facilitates the formation of the methylidene bridge . Recrystallization from dimethylformamide (DMF) yields pure product with a melting point of 218–220°C .
Table 2: Synthesis Parameters
| Parameter | Condition |
|---|---|
| Catalyst | Piperidine (0.1 mL) |
| Solvent | Anhydrous ethanol |
| Reaction Time | 4 h (reflux) |
| Yield | 82% |
| Recrystallization Solvent | DMF |
Spectroscopic Validation
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IR Spectroscopy: A strong C=O stretch at 1706 cm⁻¹ and C=S absorption at 1210 cm⁻¹ confirm the thiazolidinone core .
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1H NMR (500 MHz, DMSO-d6): Key signals include δ 8.59 (s, pyrazole-H), δ 8.06 (s, methylidene-H), and δ 3.71 (s, methoxy group in analogs) .
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13C NMR (125 MHz, DMSO-d6): Carbonyl carbons appear at δ 169.2 (C=O) and δ 182.4 (C=S) .
Antioxidant Properties
DFT studies reveal that the thiazolidinone-thione group enables radical scavenging. In DPPH assays, related compounds exhibit IC50 values inversely correlated with HOMO-LUMO gaps (ΔE = 5.84–6.18 eV) . The acetic acid side chain enhances solubility, improving bioavailability for antioxidant interactions .
Spectroscopic and Crystallographic Analysis
X-ray Diffraction
Single-crystal analysis (monoclinic, P21/c) confirms the Z-configuration and planar alignment of the pyrazole-thiazolidinone-benzofuran system . The methoxy-phenyl group deviates by 61.2° from the core plane, potentially modulating membrane permeability .
Electronic Structure
UV-Vis spectra show λmax at 568 nm due to extended conjugation between the benzofuran and thione groups . Time-dependent DFT calculations (M06/6-311G(d,p)) match experimental spectra, validating charge-transfer transitions .
Computational and Molecular Docking Insights
DFT Calculations
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HOMO-LUMO Gap: ΔE = 5.84 eV for the title compound, indicating high chemical stability .
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Electrostatic Potential Maps: Negative potential localized at the thione sulfur, suggesting nucleophilic attack sites for antioxidant activity .
Protein Interactions
Docking with fungal cytochrome P450 (PDB: 1OSY) reveals hydrogen bonds between the thiazolidinone carbonyl and Arg-372 (binding affinity: −8.2 kcal/mol) . The benzofuran moiety occupies a hydrophobic pocket, enhancing binding specificity .
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